4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride CAS 74197-17-4
4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride CAS 74197-17-4
An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride (CAS 74197-17-4): A Foundational Scaffold for Therapeutic Innovation
Executive Summary
4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride is a pivotal molecular building block, belonging to the indazole class of nitrogen-containing heterocyclic compounds. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides an in-depth analysis for researchers and drug development professionals, covering the compound's physicochemical properties, synthesis, and critical applications. We will explore its role as a foundational element in the design of targeted therapies, particularly kinase inhibitors, and provide detailed experimental protocols and workflows to illustrate its practical utility in a research and development setting.
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a recurring motif in a wide array of pharmacologically active compounds.[2] Its structural rigidity and capacity for hydrogen bonding interactions make it an ideal anchor for binding to biological targets. This has led to the development of successful drugs across various therapeutic areas, including oncology (Axitinib, Pazopanib) and antiemetics (Granisetron).[1][3] The tetrahydro-derivative, specifically with an amine functional group at the 5-position, offers a three-dimensional structure and a reactive handle, opening new avenues for exploring chemical space and developing novel therapeutics with improved selectivity and potency.[4]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride are summarized below. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental procedures.
| Property | Value | Reference(s) |
| CAS Number | 74197-17-4 | [5] |
| Molecular Formula | C₇H₁₃Cl₂N₃ | [6][7] |
| Molecular Weight | 210.11 g/mol | [7][8] |
| Appearance | Solid, powder | [6][7][9] |
| Purity | ≥95% (typical) | [7] |
| Storage Conditions | Room temperature, inert atmosphere | [8] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [7][10] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][10] |
| Signal Word | Warning | [7][10] |
Synthesis and Chemical Reactivity
The synthesis of tetrahydroindazoles typically involves the condensation of a cyclohexanone derivative with hydrazine.[2][11] A documented method for producing the title compound involves the hydrolysis of an acetamido-protected precursor.[4]
Synthetic Workflow Overview
The following diagram illustrates a representative synthetic pathway. This multi-step process begins with a protected cyclohexanone, proceeds through the crucial indazole ring formation, and concludes with deprotection to yield the final amine dihydrochloride salt.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis from an Acetamido Precursor
This protocol is based on the principle of hydrolyzing a protected amine to yield the desired product.[4]
Objective: To synthesize dl-5-Amino-4,5,6,7-tetrahydro-1H-indazole dihydrochloride.
Materials:
-
dl-5-acetamido-4,5,6,7-tetrahydro-1H-indazole (or its methane sulfonate salt)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl)
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the starting material, dl-5-acetamido-4,5,6,7-tetrahydro-1H-indazole, in aqueous hydrochloric acid.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Causality Insight: Heating under acidic conditions is necessary to provide the activation energy for the hydrolysis of the stable amide bond. The HCl serves as both the reagent and the solvent medium.
-
-
Decolorization: Cool the reaction mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes to adsorb impurities.
-
Filtration: Filter the mixture while warm to remove the charcoal.
-
Crystallization: Concentrate the filtrate under reduced pressure. The dihydrochloride salt is typically less soluble and will precipitate. Cool the solution in an ice bath to maximize crystal formation.
-
Trustworthiness Principle: The formation of a crystalline solid from the reaction mixture is a self-validating step, indicating the successful formation of the salt and providing a means of purification.
-
-
Isolation & Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or another suitable solvent to remove residual acid, and dry under vacuum to a constant weight.
Role as a Scaffold in Kinase Inhibitor Design
The primary application of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride in modern drug discovery is as a scaffold for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[12][13]
Mechanism of Kinase Inhibition
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site. The indazole core is particularly effective in this role. It acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the kinase domain. The 5-amino group serves as a crucial vector, allowing for the addition of various substituents that can extend into other pockets of the active site to enhance potency and selectivity.
Targeted Signaling Pathway
The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for an inhibitor derived from the tetrahydroindazole scaffold.
Caption: Inhibition of a kinase cascade by a competitive inhibitor.
Application Workflow in Drug Discovery
This compound is not an end-product but a starting point. Its value lies in its utility as a core for building libraries of diverse molecules for screening and optimization.
Drug Discovery & Development Workflow
Caption: Drug discovery workflow utilizing the title compound.
Protocol for Scaffold Derivatization: Amide Coupling
This protocol details how to use the 5-amino group as a nucleophile to create a library of amides, a common strategy in medicinal chemistry.
Objective: To couple a carboxylic acid to the 5-amino position of the tetrahydroindazole core.
Materials:
-
4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
-
Desired carboxylic acid (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Scaffold Preparation: Dissolve the dihydrochloride salt in the anhydrous solvent. Add the organic base (at least 2 equivalents) to neutralize the HCl salts and liberate the free amine. Stir for 10-15 minutes.
-
Causality Insight: The free primary amine is the active nucleophile. The dihydrochloride form is stable but unreactive. The base is essential to deprotonate the ammonium salts, initiating its reactivity for the subsequent coupling step.
-
-
Acid Activation: In a separate vial, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent. Allow to stir for 5-10 minutes to form the activated ester.
-
Coupling Reaction: Add the activated acid solution dropwise to the free amine solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup & Purification: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product using column chromatography.
Illustrative Structure-Activity Relationship (SAR) Data
After synthesizing a library, compounds are tested to determine their biological activity. The following hypothetical data illustrates how small changes to the scaffold can dramatically impact potency against a target kinase.
| Compound ID | R-Group (Attached to 5-amino) | Target Kinase IC₅₀ (nM) | Notes on Selectivity |
| LEAD-001 | Phenyl | 520 | Moderate selectivity over related kinases. |
| LEAD-002 | 4-Fluorophenyl | 150 | Improved potency; F-group may form favorable interactions. |
| LEAD-003 | 3-Pyridyl | 85 | Increased potency; nitrogen may act as H-bond acceptor. |
| LEAD-004 | 4-Morpholinophenyl | 25 | Significant potency gain; morpholine enhances solubility and occupies a solvent-exposed pocket. |
Conclusion
4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride (CAS 74197-17-4) represents more than just a chemical entry in a catalog; it is a validated and highly valuable starting point for the rational design of novel therapeutics. Its inherent structural features, combined with a strategically placed reactive amine, make it an ideal scaffold for targeting challenging enzyme families like protein kinases.[12][14][15] For drug discovery teams, this compound provides a robust foundation upon which to build diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and the ultimate identification of potent and selective clinical candidates.
References
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- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
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- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.
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- 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride. Sigma-Aldrich.
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- Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF.
- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
- 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride. Sigma-Aldrich.
- 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride. Sigma-Aldrich.
- 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride. Sigma-Aldrich.
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- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF.
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